![molecular formula C11H9NO6 B12531263 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- CAS No. 671223-57-7](/img/structure/B12531263.png)
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- is a complex organic compound with a unique structure that includes a furanone ring and a nitrobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- typically involves multiple steps. One common method includes the reaction of a furanone derivative with a nitrobenzoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. The temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase the reaction rate and yield. The industrial process also emphasizes the importance of safety and environmental considerations, ensuring that the production is both economically viable and environmentally friendly.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various bases and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted furanone compounds.
科学研究应用
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism by which 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furanone ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have similar structural features and are studied for their antifungal activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
What sets 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- apart is its unique combination of a furanone ring and a nitrobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
属性
CAS 编号 |
671223-57-7 |
|---|---|
分子式 |
C11H9NO6 |
分子量 |
251.19 g/mol |
IUPAC 名称 |
[(3R)-5-oxooxolan-3-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C11H9NO6/c13-10-5-7(6-17-10)18-11(14)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2/t7-/m1/s1 |
InChI 键 |
BMYDUCXHKAQXEP-SSDOTTSWSA-N |
手性 SMILES |
C1[C@H](COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
C1C(COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
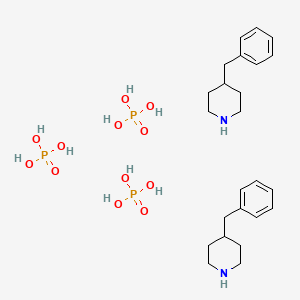
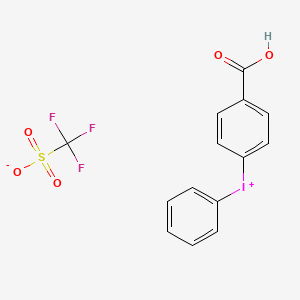
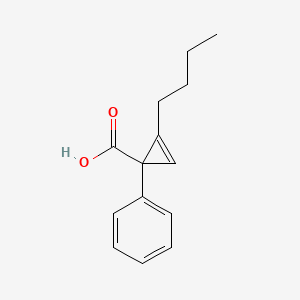
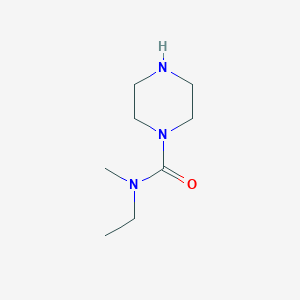
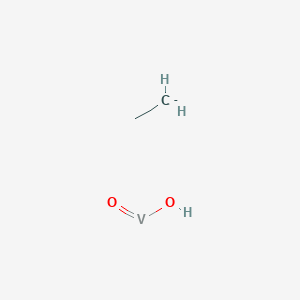
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)




